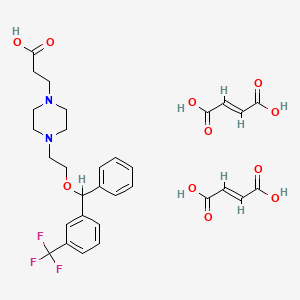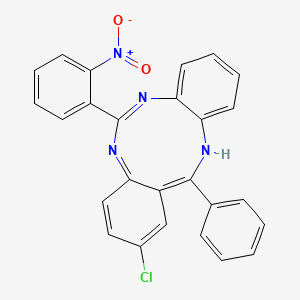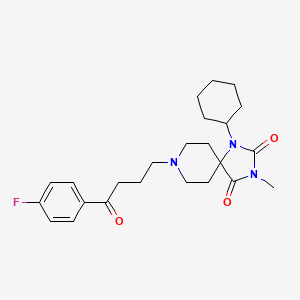
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro(45)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-3-methyl- is a complex organic compound known for its unique spirocyclic structure This compound features a triazaspirodecane core, which is a bicyclic system containing nitrogen atoms, and is substituted with a cyclohexyl group, a p-fluorobenzoylpropyl chain, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-3-methyl- typically involves multiple steps:
Formation of the Triazaspirodecane Core: This step often starts with the cyclization of a suitable precursor containing nitrogen atoms. Common reagents include amines and carbonyl compounds under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Cyclohexyl Group: This can be achieved through alkylation reactions where a cyclohexyl halide reacts with the spirocyclic core in the presence of a strong base.
Attachment of the p-Fluorobenzoylpropyl Chain: This step involves the reaction of the spirocyclic compound with a p-fluorobenzoylpropyl halide, typically under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-3-methyl- can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Applications De Recherche Scientifique
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The p-fluorobenzoyl group can enhance binding affinity to certain biological targets, while the spirocyclic structure may provide stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro(4.5)decane-2,4-dione derivatives: Compounds with different substituents on the spirocyclic core.
Cyclohexyl-substituted spiro compounds: Molecules with similar cyclohexyl groups but different core structures.
Fluorobenzoyl derivatives: Compounds containing the p-fluorobenzoyl group attached to various backbones.
Uniqueness
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl)-3-methyl- stands out due to its combination of a spirocyclic core, cyclohexyl group, and p-fluorobenzoylpropyl chain. This unique structure imparts specific chemical properties and potential biological activities that are not commonly found in other compounds.
Propriétés
Numéro CAS |
102395-34-6 |
|---|---|
Formule moléculaire |
C24H32FN3O3 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
1-cyclohexyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C24H32FN3O3/c1-26-22(30)24(28(23(26)31)20-6-3-2-4-7-20)13-16-27(17-14-24)15-5-8-21(29)18-9-11-19(25)12-10-18/h9-12,20H,2-8,13-17H2,1H3 |
Clé InChI |
BADHAPVQCHBDQR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)N(C1=O)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



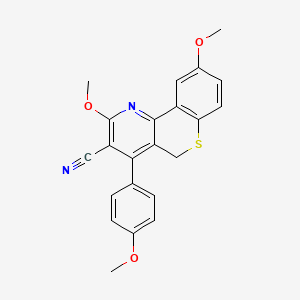
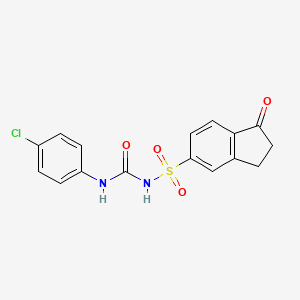
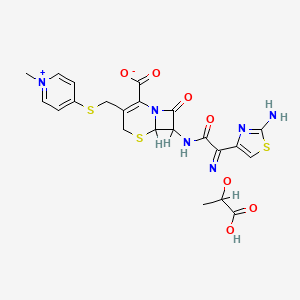
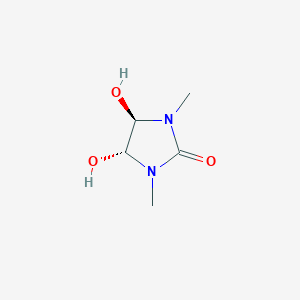
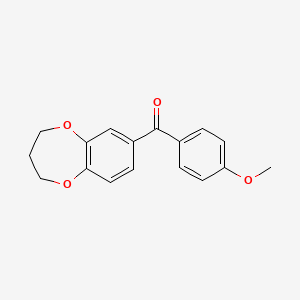

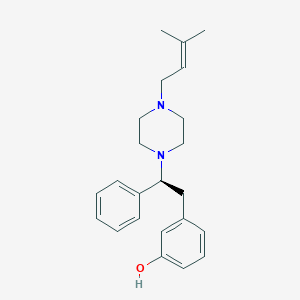


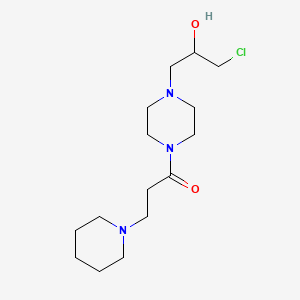
![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)
